molecular formula C28H36F4O2 B12945873 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene

2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene

Cat. No.: B12945873
M. Wt: 480.6 g/mol
InChI Key: AJVGKUSFNRFVIB-UHFFFAOYSA-N
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Description

2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene is a complex organic compound with a unique structure that includes fluorine, trifluoromethoxy, and trans-4-methylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the introduction of fluorine and trifluoromethoxy groups, as well as the attachment of the trans-4-methylcyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated benzene derivatives, while substitution reactions could introduce new functional groups into the compound.

Scientific Research Applications

2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism by which 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-methoxybenzene
  • 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(difluoromethoxy)benzene

Properties

Molecular Formula

C28H36F4O2

Molecular Weight

480.6 g/mol

IUPAC Name

2-fluoro-4-[8-[4-(4-methylcyclohexyl)phenyl]octoxy]-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C28H36F4O2/c1-21-9-13-23(14-10-21)24-15-11-22(12-16-24)8-6-4-2-3-5-7-19-33-25-17-18-27(26(29)20-25)34-28(30,31)32/h11-12,15-18,20-21,23H,2-10,13-14,19H2,1H3

InChI Key

AJVGKUSFNRFVIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)CCCCCCCCOC3=CC(=C(C=C3)OC(F)(F)F)F

Origin of Product

United States

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